molecular formula C16H15Cl2NO B2804031 1-(3,4-Dichlorophenyl)-2,6-dimethyl-5,6,7-trihydroindol-4-one CAS No. 1024229-67-1

1-(3,4-Dichlorophenyl)-2,6-dimethyl-5,6,7-trihydroindol-4-one

Cat. No. B2804031
CAS RN: 1024229-67-1
M. Wt: 308.2
InChI Key: INAJPCNHNXZJFE-UHFFFAOYSA-N
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Description

The compound “1-(3,4-Dichlorophenyl)-2,6-dimethyl-5,6,7-trihydroindol-4-one” is a derivative of indole, which is a heterocyclic compound. The presence of dichlorophenyl and dimethyl groups suggests that it might have unique chemical properties .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of an indole ring, which is a fused benzene and pyrrole ring. The 3,4-dichlorophenyl group would be attached to the indole ring at the 1-position, and the 2,6-positions of the indole ring would be substituted with methyl groups .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the electron-rich indole ring and the electron-withdrawing dichlorophenyl group. The presence of the methyl groups might also influence the compound’s reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the dichlorophenyl group might increase its lipophilicity, affecting its solubility in different solvents .

Scientific Research Applications

Crystal Structures and Molecular Interactions

  • Crystal Structures of Isomeric Compounds : A study detailed the crystal structures of three isomeric compounds related to the target molecule, emphasizing the importance of cage-type and π(quinoline)⋯π(quinoline) dimeric motifs in their supramolecular arrangements. These structures are generated through combinations of C–H⋯X, C–X⋯π, and π⋯π interactions, providing insights into molecular interactions and stability (de Souza et al., 2015).

Synthesis and Reactivity

  • Synthesis of Dihydropyridine Derivatives : Research on the synthesis of 1,4-dihydropyridine derivatives, including molecules structurally similar to the target compound, showcased their utility as scaffolds in organic synthesis. These compounds can act as hydrogen transfer reagents, emulating NAD(P)H reducing agents, highlighting their potential in medicinal chemistry and synthetic applications (Borgarelli et al., 2022).

Nonlinear Optical Properties

  • Nonlinear Optical Behavior : A study synthesized novel oxazolone derivatives with structural similarities to the target molecule, to investigate their third-order nonlinear optical properties. These compounds exhibited excellent optical limiting behavior at 532 nm, with strong electron donor substituents enhancing this effect. This research indicates potential applications in developing materials for optical limiting and photonic devices (Murthy et al., 2013).

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and intended use. As with any chemical, appropriate safety measures should be taken when handling it .

Future Directions

The future research directions for this compound could include studying its reactivity, exploring its potential uses, and investigating its mechanism of action. Further studies could also focus on improving its synthesis and understanding its safety profile .

Mechanism of Action

Target of Action

The compound “1-(3,4-Dichlorophenyl)-2,6-dimethyl-5,6,7-trihydroindol-4-one” is structurally similar to DCMU (3-(3,4-dichlorophenyl)-1,1-dimethylurea), a well-known inhibitor of photosynthesis . DCMU primarily targets the Q_B plastoquinone binding site of photosystem II , which plays a crucial role in the photosynthetic electron transport chain .

Mode of Action

DCMU, and by extension, our compound, inhibits photosynthesis by blocking the electron flow from photosystem II to plastoquinone . This interruption of the photosynthetic electron transport chain reduces the plant’s ability to convert light energy into chemical energy .

Biochemical Pathways

The inhibition of the electron flow affects the photosynthetic electron transport chain, a key biochemical pathway in photosynthesis. This disruption prevents the production of ATP and NADPH, two essential molecules for the Calvin cycle, which is responsible for converting carbon dioxide into glucose .

Result of Action

The primary result of the compound’s action is the inhibition of photosynthesis, leading to a decrease in the plant’s ability to produce glucose and other organic compounds. This can lead to stunted growth or even death of the plant or algae .

Action Environment

Environmental factors such as light intensity, temperature, and pH can influence the compound’s action, efficacy, and stability. For instance, the effectiveness of photosynthesis inhibitors like DCMU can be influenced by light intensity, as photosynthesis is a light-dependent process . Additionally, the compound’s stability could be affected by environmental conditions such as temperature and pH.

properties

IUPAC Name

1-(3,4-dichlorophenyl)-2,6-dimethyl-6,7-dihydro-5H-indol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15Cl2NO/c1-9-5-15-12(16(20)6-9)7-10(2)19(15)11-3-4-13(17)14(18)8-11/h3-4,7-9H,5-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INAJPCNHNXZJFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(C=C(N2C3=CC(=C(C=C3)Cl)Cl)C)C(=O)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,4-Dichlorophenyl)-2,6-dimethyl-5,6,7-trihydroindol-4-one

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